molecular formula C26H18Cl2N4O2 B283893 6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283893
M. Wt: 489.3 g/mol
InChI Key: CIWWZJDSDUQYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis. It has also been shown to possess antidiabetic and antimicrobial properties. In vivo studies have suggested that the compound may have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Firstly, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Secondly, investigations into its potential as a material for organic semiconductors could lead to the development of new electronic devices. Finally, studies exploring its potential as a neuroprotective agent could lead to the development of new treatments for neurological disorders.
Conclusion:
In conclusion, 6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 5-amino-1-phenylpyrazole-4-carbonitrile with 2,4-dichlorobenzaldehyde in the presence of a base, followed by the reaction with 3-hydroxybenzaldehyde and ammonium acetate. The resulting product is then subjected to a cyclization reaction in the presence of glacial acetic acid to form the final compound.

Scientific Research Applications

6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antidiabetic, and antimicrobial properties. In pharmacology, it has been studied for its potential as a therapeutic agent for neurological disorders. In material science, it has been explored for its use in the development of organic semiconductors.

properties

Molecular Formula

C26H18Cl2N4O2

Molecular Weight

489.3 g/mol

IUPAC Name

6-amino-4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C26H18Cl2N4O2/c27-18-10-9-17(21(28)12-18)14-33-19-8-4-7-16(11-19)22-20(13-29)25(30)34-26-23(22)24(31-32-26)15-5-2-1-3-6-15/h1-12,22H,14,30H2,(H,31,32)

InChI Key

CIWWZJDSDUQYJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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